tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is a compound that features a benzimidazole moiety, which is known for its broad range of chemical and biological properties. Benzimidazole derivatives are often used in pharmaceuticals due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties .
Preparation Methods
The synthesis of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate typically involves the formation of the benzimidazole ring followed by the introduction of the pyrrolidine and tert-butyl carbamate groups. One common synthetic route includes the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. Subsequent steps involve the functionalization of the benzimidazole with pyrrolidine and the protection of the amine group with tert-butyl carbamate .
Chemical Reactions Analysis
Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the carbamate group, depending on the reagents used.
Scientific Research Applications
Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s benzimidazole moiety is known for its interaction with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate include other benzimidazole derivatives such as:
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-8-9-20(10-11)14-18-12-6-4-5-7-13(12)19-14/h4-7,11H,8-10H2,1-3H3,(H,17,21)(H,18,19) |
InChI Key |
MELSNYWVNDKOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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